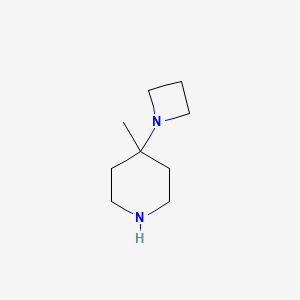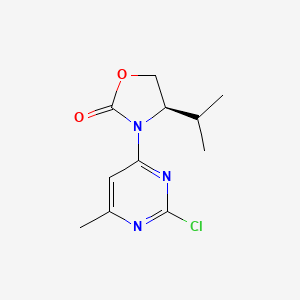
3-Pyridazinamine, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-, hydrochloride (1:2)
Overview
Description
JNJ-37822681 (hydrochloride) is a novel, potent, specific, centrally active, fast-dissociating dopamine D2 receptor antagonist. It has been primarily developed for the treatment of schizophrenia and bipolar disorder. This compound is known for its high specificity and fast dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms compared to other antipsychotics .
Preparation Methods
The synthesis of JNJ-37822681 involves several steps, starting with the preparation of the key intermediate, N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine. This intermediate is then converted to the final product through a series of chemical reactions, including nucleophilic substitution and reduction . The industrial production methods for JNJ-37822681 are proprietary and have not been disclosed in detail in the public domain.
Chemical Reactions Analysis
JNJ-37822681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JNJ-37822681 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dopamine D2 receptor antagonists.
Biology: It is used in research to understand the role of dopamine D2 receptors in various biological processes.
Medicine: It is being developed as a potential treatment for schizophrenia and bipolar disorder due to its high specificity and fast dissociation rate from dopamine D2 receptors
Industry: It is used in the pharmaceutical industry for the development of new antipsychotic drugs.
Mechanism of Action
JNJ-37822681 exerts its effects by selectively binding to and antagonizing dopamine D2 receptors in the brain. This action helps to modulate the dopaminergic activity, which is believed to be hyperactive in conditions such as schizophrenia. By blocking these receptors, JNJ-37822681 helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
JNJ-37822681 is compared with other dopamine D2 receptor antagonists, such as haloperidol and olanzapine. Unlike these compounds, JNJ-37822681 has a faster dissociation rate from dopamine D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms. This makes JNJ-37822681 a unique and promising candidate for the treatment of schizophrenia and bipolar disorder .
Similar compounds include:
Haloperidol: A typical antipsychotic with a slower dissociation rate from dopamine D2 receptors.
Olanzapine: An atypical antipsychotic with a moderate dissociation rate from dopamine D2 receptors.
properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHGUUKFNZTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2108806-02-4 | |
| Record name | JNJ-37822681 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-37822681 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)


![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)


![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)






